molecular formula C25H25ClN4S B2992814 3-(3-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea CAS No. 851971-97-6

3-(3-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea

Cat. No. B2992814
CAS RN: 851971-97-6
M. Wt: 449.01
InChI Key: LNOCDKSJPRZREM-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C25H25ClN4S and its molecular weight is 449.01. The purity is usually 95%.
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Scientific Research Applications

Optical Properties and Protonation Studies

  • Synthesis and Optical Properties : A study explored the synthesis and optical properties of chlorophyll derivatives, including those with pyridyl groups similar to the structure of the queried compound. These derivatives showed intense fluorescence emissions and were investigated for their potential in optical applications (Yamamoto & Tamiaki, 2015).

Structural Analysis and Characterization

  • Crystal Structure Analysis : Research on 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea provided insights into the crystal structure, helping in understanding the molecular configuration and interactions of similar compounds (Saeed & Parvez, 2005).

Synthesis and Antimicrobial Studies

  • Antimicrobial Applications : A study demonstrated the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine, highlighting its antimicrobial potential. This indicates the possible use of similar thiourea derivatives in developing antimicrobial agents (Tayade et al., 2012).

Catalytic and Chemical Reactions

  • Catalysis and Hydrogenation Studies : Research involving (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes has relevance for understanding how similar compounds could be used in catalytic processes, particularly in transfer hydrogenation of ketones (Magubane et al., 2017).

Receptor Activity and Drug Development

  • GPR14/Urotensin-II Receptor Agonist : Studies on 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one identified it as a nonpeptidic agonist of the GPR14/urotensin-II receptor, which could be useful in pharmacological research and drug development (Croston et al., 2002).

Organometallic Chemistry

  • Rhodium(I) Carbonyl Complexes : Research on Rhodium(I) carbonyl complexes with sulfur and nitrogen donor ligands provides insights into the potential applications of similar thiourea compounds in organometallic chemistry (Dutta & Singh, 1994).

properties

IUPAC Name

3-(3-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4S/c1-17-9-10-24-23(14-17)22(18(2)28-24)11-13-30(16-21-7-3-4-12-27-21)25(31)29-20-8-5-6-19(26)15-20/h3-10,12,14-15,28H,11,13,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOCDKSJPRZREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CC=N3)C(=S)NC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea

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